1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The tetrahydroquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxybenzyl Group: The final step involves the reaction of the sulfonylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group into amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to changes in cellular function or gene expression.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-quinolin-6-yl)urea: Lacks the tetrahydro component, leading to different chemical properties.
1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiourea: Contains a thiourea group instead of a urea group, affecting its reactivity and biological activity.
Uniqueness: The unique combination of the dimethoxybenzyl, phenylsulfonyl, and tetrahydroquinoline groups in 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-32-23-13-10-18(15-24(23)33-2)17-26-25(29)27-20-11-12-22-19(16-20)7-6-14-28(22)34(30,31)21-8-4-3-5-9-21/h3-5,8-13,15-16H,6-7,14,17H2,1-2H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQUGDKZILDULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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